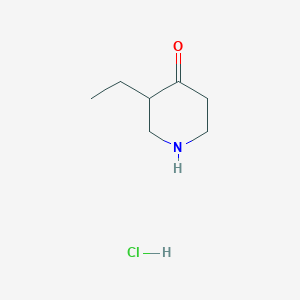
4-亚甲基哌啶盐酸盐
描述
4-Methylenepiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a key intermediate for the synthesis of various compounds, including the antifungal drug efinaconazole . It is also used as a building block that can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .
Synthesis Analysis
A process for preparing 4-methylenepiperidine involves reacting an isonipecotate with an acylating agent, reducing the resulting ester with sodium borohydride or lithium borohydride in an organic solvent containing methanol, reacting the resulting alcohol with a halogenating agent, reacting the resulting halide with a dehydrohalogenating agent in an organic solvent, and hydrolyzing the resulting methylene compound with a strong alkaline in water or an organic solvent containing water . .Molecular Structure Analysis
The molecular structure of 4-Methylenepiperidine hydrochloride is represented by the InChI string: InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H . The molecular weight is 133.62 g/mol .Chemical Reactions Analysis
4-Methylenepiperidine hydrochloride can be coupled with aryl halides via Suzuki cross-coupling to give benzyl piperidines and related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylenepiperidine hydrochloride include a molecular weight of 133.62 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 1, and rotatable bond count of 0 .科学研究应用
4-亚甲基哌啶盐酸盐:科学研究应用的全面分析
药物合成: 4-亚甲基哌啶盐酸盐用于合成各种药物化合物。 值得注意的是,它是生产抗真菌药物依芬那康唑的中间体,用于治疗指甲真菌感染 .
化学反应催化剂: 该化合物在制备二苯乙烯衍生物中用作催化剂,二苯乙烯衍生物是有机化合物,用于制造染料、光学增白剂和药物研究 .
防腐应用: 4-亚甲基哌啶盐酸盐用作铁的防腐化合物,提供防腐保护,延长铁基材料的使用寿命 .
肽合成: 在肽合成中,该化学物质用于去除或脱保护9-芴甲氧羰基 (Fmoc) 基团,这些基团是肽合成过程中使用的保护基团 .
质量控制和保证: 在商业生产过程中,4-亚甲基哌啶盐酸盐用于质量控制 (QC) 和质量保证 (QA) 流程,尤其是在依芬那康唑及相关药物的生产和配方中 .
作用机制
- While specific targets for 4-Methylenepiperidine hydrochloride are not widely documented, it’s essential to understand its role as an intermediate in drug synthesis .
- Its precise interaction mechanisms remain an area of ongoing research, but it may modulate specific receptors or enzymes .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
生化分析
Biochemical Properties
4-Methylenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be coupled with aryl halides via Suzuki cross-coupling to produce benzyl piperidines and related compounds . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of 4-Methylenepiperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of the antifungal drug efinaconazole . This modulation can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methylenepiperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with target molecules is essential for its biochemical activity. These interactions can lead to changes in gene expression, which in turn affect cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylenepiperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylenepiperidine hydrochloride is stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Methylenepiperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or therapeutic benefits. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
4-Methylenepiperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of 4-Methylenepiperidine hydrochloride is essential for predicting its effects on cellular metabolism and overall biochemical activity .
Transport and Distribution
The transport and distribution of 4-Methylenepiperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 4-Methylenepiperidine hydrochloride is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
4-methylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSENVPQPNOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627435 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144230-50-2 | |
| Record name | 4-Methylidenepiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylenepiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Methylenepiperidine Hydrochloride significant in pharmaceutical chemistry?
A1: 4-Methylenepiperidine Hydrochloride (4-MPH) is a crucial building block in synthesizing Efinaconazole, a potent antifungal drug [, , ]. The papers you provided focus on developing efficient and scalable processes for 4-MPH synthesis due to its importance in producing this medication.
Q2: What are the key challenges addressed in the research regarding the synthesis of 4-Methylenepiperidine Hydrochloride?
A2: The research emphasizes finding a synthetic route for 4-MPH that is both efficient and suitable for industrial production [, ]. Previous methods might have involved reagents or procedures less practical for large-scale synthesis, such as organolithium reagents or column chromatography. These new methods aim to simplify the process while maintaining high yield and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)






![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)


![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)

